molecular formula C17H18O B14502860 1-Methoxy-2-(2-methyl-1-phenylprop-1-en-1-yl)benzene CAS No. 64202-64-8

1-Methoxy-2-(2-methyl-1-phenylprop-1-en-1-yl)benzene

Cat. No.: B14502860
CAS No.: 64202-64-8
M. Wt: 238.32 g/mol
InChI Key: KPNCDQFMPAMJNY-UHFFFAOYSA-N
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Description

1-Methoxy-2-(2-methyl-1-phenylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C17H18O. It is a derivative of benzene, featuring a methoxy group and a phenylpropene moiety. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-2-(2-methyl-1-phenylprop-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-phenylprop-1-en-1-ol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactors. The process includes the use of high-purity starting materials and stringent control of reaction parameters to ensure consistent product quality. The final product is usually obtained through a series of purification steps, including distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(2-methyl-1-phenylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

1-Methoxy-2-(2-methyl-1-phenylprop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(2-methyl-1-phenylprop-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-methylbenzene: Shares the methoxy group but lacks the phenylpropene moiety.

    2-Methyl-1-phenylpropene: Contains the phenylpropene moiety but lacks the methoxy group.

    1-Methoxy-2-(2-methylprop-1-en-1-yl)benzene: Similar structure but with different substituents.

Uniqueness

1-Methoxy-2-(2-methyl-1-phenylprop-1-en-1-yl)benzene is unique due to its combination of a methoxy group and a phenylpropene moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

64202-64-8

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-methoxy-2-(2-methyl-1-phenylprop-1-enyl)benzene

InChI

InChI=1S/C17H18O/c1-13(2)17(14-9-5-4-6-10-14)15-11-7-8-12-16(15)18-3/h4-12H,1-3H3

InChI Key

KPNCDQFMPAMJNY-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2OC)C

Origin of Product

United States

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